

2-Chloronicotinamide CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chloronicotinamide

Cat. No.: B082574

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An In-depth Technical Guide to 2-Chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloronicotinamide**, a key chemical intermediate. It details its chemical and physical properties, provides established experimental protocols for its synthesis and enzymatic conversion, and outlines its primary applications in the fields of pharmaceutical and agrochemical development.

Core Properties of 2-Chloronicotinamide

2-Chloronicotinamide, with the CAS number 10366-35-5, is a solid, beige, fine crystalline powder at room temperature. Its molecular formula is $C_6H_5ClN_2O$, and it has a molecular weight of 156.57 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	10366-35-5	[1][2]
Molecular Formula	C6H5ClN2O	[1][4]
Molecular Weight	156.57 g/mol	[1][2][3][4]
Melting Point	162-167 °C	[1][2]
Boiling Point	313.7 °C at 760 mmHg	[1]
Density	1.381 g/cm ³	[1]

Chemical Synthesis of 2-Chloronicotinamide

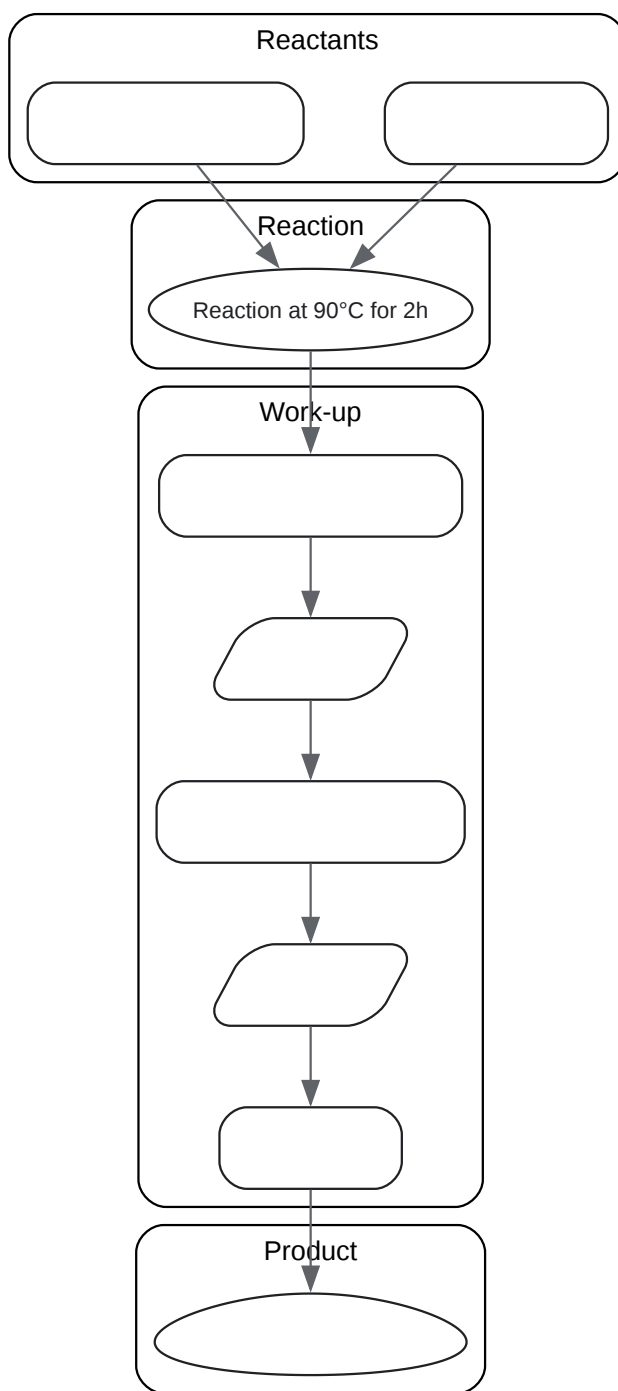
2-Chloronicotinamide can be efficiently synthesized from 2-chloro-3-cyanopyridine. The following protocol is a general procedure for this chemical transformation.

Experimental Protocol: Synthesis from 2-chloro-3-cyanopyridine

- **Reaction Setup:** In a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.
- **Addition of Reactant:** To the sulfuric acid, add 138 g (1 mol) of 2-chloro-3-cyanopyridine. Stir the mixture until the solid is completely dissolved.
- **Reaction Conditions:** Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring for 2 hours.
- **Quenching:** After the reaction is complete, slowly pour the reaction mixture into a vessel containing a mixture of 1000 mL of ammonia and 1 kg of ice. Continue stirring for 1 hour.
- **Isolation of Crude Product:** Collect the precipitated crude product by filtration.
- **Washing and Purification:** Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid. Separate the product by filtration.

- Drying: Dry the resulting white solid at 50 °C to obtain the final product, **2-chloronicotinamide**. This process typically yields around 153 g (98% yield).

Chemical Synthesis of 2-Chloronicotinamide



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Caption: Workflow for the chemical synthesis of **2-Chloronicotinamide**.

Application in Biocatalysis: Enzymatic Hydrolysis to 2-Chloronicotinic Acid

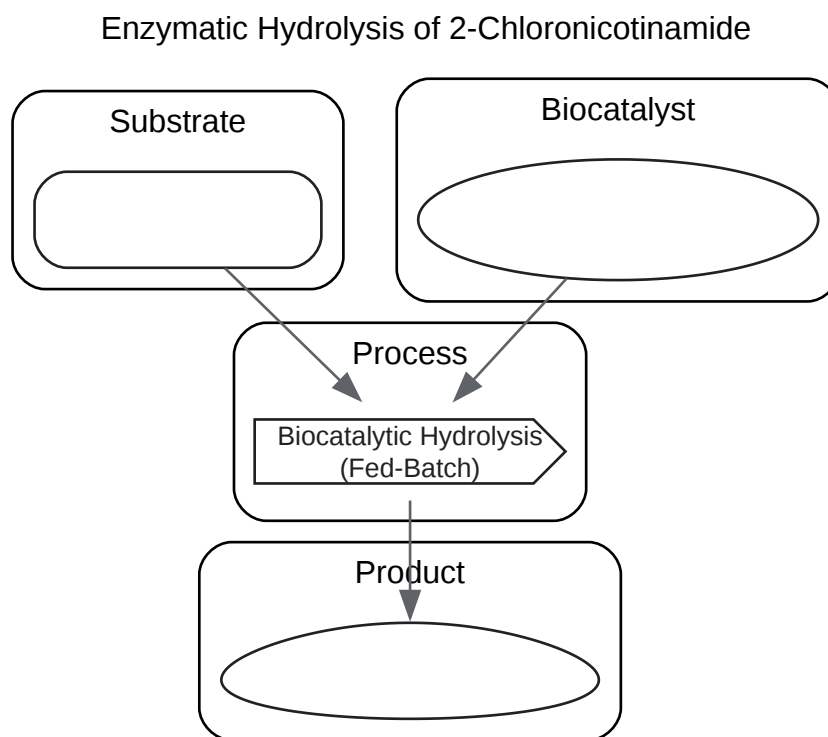
A primary application of **2-Chloronicotinamide** is as a substrate for the enzymatic synthesis of 2-chloronicotinic acid, a crucial intermediate for various pharmaceuticals and agrochemicals. The biocatalytic hydrolysis is often challenging due to the steric and electronic effects of the chlorine substituent on the pyridine ring.

Experimental Protocol: Enzymatic Hydrolysis using Engineered Pa-Ami

This protocol is based on the use of an engineered amidase from *Pantoea* sp. (Pa-Ami) to overcome the low reactivity of **2-Chloronicotinamide**.

- **Enzyme Preparation:** Utilize a whole-cell biocatalyst expressing the engineered Pa-Ami, for example, the G175A/A305T double mutant, which has shown significantly improved catalytic efficiency.
- **Reaction Mixture:** Prepare a buffered solution (e.g., phosphate buffer) and add **2-Chloronicotinamide** as the substrate.
- **Biocatalyst Addition:** Introduce the prepared Pa-Ami biocatalyst to the reaction mixture.
- **Reaction Conditions:** Maintain the reaction at a controlled temperature, for instance, a lower temperature can be beneficial for fed-batch processes to improve stability and yield.
- **Fed-Batch Strategy:** To achieve high product concentrations, a fed-batch approach is often employed where the substrate, **2-Chloronicotinamide**, is added incrementally to the reaction.
- **Monitoring:** Monitor the progress of the reaction by analyzing the concentration of the product, 2-chloronicotinic acid, using techniques such as HPLC.

- **Product Isolation:** Upon completion of the reaction (e.g., achieving high conversion rates of around 94%), the product can be isolated and purified from the reaction mixture.



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Caption: Process flow for the enzymatic hydrolysis of **2-Chloronicotinamide**.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature describing **2-Chloronicotinamide** as a modulator of specific cellular signaling pathways. Its primary role in a biological context is as a substrate for enzymatic reactions, as detailed above. The biological activities of compounds synthesized from its derivative, 2-chloronicotinic acid, are vast and include antibacterial, antiviral, and anti-inflammatory properties. However, **2-Chloronicotinamide** itself is primarily considered a precursor and a valuable building block in

organic synthesis and drug discovery. Further research is required to elucidate any direct pharmacological effects or interactions with cellular signaling cascades.

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